(5Z)-3-benzyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)imidazolidine-2,4-dione
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Overview
Description
(5Z)-3-benzyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)imidazolidine-2,4-dione is a complex organic compound with a unique structure that combines an indole moiety with an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-benzyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)imidazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the morpholin-4-yl group. The final step involves the formation of the imidazolidine-2,4-dione ring through a cyclization reaction. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-benzyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, (5Z)-3-benzyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)imidazolidine-2,4-dione may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structure allows for modifications that can enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5Z)-3-benzyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-benzyl-5-({1-[2-(piperidin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)imidazolidine-2,4-dione
- (5Z)-3-benzyl-5-({1-[2-(pyrrolidin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)imidazolidine-2,4-dione
Uniqueness
The uniqueness of (5Z)-3-benzyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)imidazolidine-2,4-dione lies in its specific combination of functional groups and structural motifs. This allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds. The presence of the morpholin-4-yl group, in particular, may confer unique properties related to solubility, stability, and target specificity.
Properties
Molecular Formula |
C25H24N4O4 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C25H24N4O4/c30-23(27-10-12-33-13-11-27)17-28-16-19(20-8-4-5-9-22(20)28)14-21-24(31)29(25(32)26-21)15-18-6-2-1-3-7-18/h1-9,14,16H,10-13,15,17H2,(H,26,32)/b21-14- |
InChI Key |
DOKXIDKRDMUWKK-STZFKDTASA-N |
Isomeric SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)N(C(=O)N4)CC5=CC=CC=C5 |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=O)N4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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